4-(Tert-butoxy)pyrrolidine-2-carboxylic acid
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Overview
Description
4-(Tert-butoxy)pyrrolidine-2-carboxylic acid is a chemical compound that belongs to the class of pyrrolidine carboxylic acids It is characterized by the presence of a tert-butoxy group attached to the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tert-butoxy)pyrrolidine-2-carboxylic acid typically involves the protection of the amino group in pyrrolidine followed by carboxylation. One common method is the reaction of pyrrolidine with tert-butyl chloroformate to form the tert-butoxycarbonyl-protected pyrrolidine. This intermediate is then subjected to carboxylation using carbon dioxide under basic conditions to yield this compound .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems allows for better control over reaction conditions, leading to higher yields and reduced by-products .
Chemical Reactions Analysis
Types of Reactions
4-(Tert-butoxy)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols .
Scientific Research Applications
4-(Tert-butoxy)pyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Tert-butoxy)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The tert-butoxy group provides steric hindrance, influencing the compound’s reactivity and binding affinity. The carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 4-(Methoxymethyl)pyrrolidine-2-carboxylic acid
- 4-(Ethoxy)pyrrolidine-2-carboxylic acid
- 4-(Isopropoxy)pyrrolidine-2-carboxylic acid
Uniqueness
4-(Tert-butoxy)pyrrolidine-2-carboxylic acid is unique due to the presence of the bulky tert-butoxy group, which imparts distinct steric and electronic properties.
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxy]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-9(2,3)13-6-4-7(8(11)12)10-5-6/h6-7,10H,4-5H2,1-3H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQZONYRNXFGCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CC(NC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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